endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

Stereochemical requirement Muscarinic antagonist synthesis Tiotropium

Tropenol (endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol) solves the critical stereochemical challenge in tiotropium bromide API synthesis. Its (1R,3s,5S) endo configuration and 6,7-ene unsaturation enable epoxidation to scopine ester-a transformation impossible with saturated tropine. Certified as Tiotropium Impurity 1 (≥98%) for ANDA method validation. Global shipping from stocked inventories.

Molecular Formula C₈H₁₃NO
Molecular Weight 139.19
CAS No. 20513-09-1
Cat. No. B1141947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameendo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol
CAS20513-09-1
Synonyms3α-Hydroxytrop-6-ene;  6,7-Dehydrotropine;  Tropenol;  6,7-Didehydro-1αH,5αH-Tropan-3α-ol; 
Molecular FormulaC₈H₁₃NO
Molecular Weight139.19
Structural Identifiers
SMILESCC1C2CC(CC1C=C2)O
InChIInChI=1S/C9H14O/c1-6-7-2-3-8(6)5-9(10)4-7/h2-3,6-10H,4-5H2,1H3/t6?,7-,8+,9?
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol – Overview and Identity


endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol, also known as tropenol or 6,7-dehydrotropine, is a tropane alkaloid derivative with the molecular formula C8H13NO and a definitive endo-configured hydroxyl group at C-3 [1]. It is primarily utilized as a critical intermediate in the synthesis of tiotropium bromide, a long-acting muscarinic antagonist (LAMA) bronchodilator [2].

1
Workflow: Stereospecific tiotropium bromide synthesis via epoxidation of the 6,7-ene handle
2
Selection: Endo-configured (1R,3s,5S) tropane core required for correct diastereomeric outcome
3
Use context: Intermediate for quaternization, ANDA impurity reference standard, and SAR probe

Why Generic Tropane Analogs Cannot Substitute


The stereochemistry at C-3 and the presence of the 6,7-ene unsaturation are non-negotiable for downstream synthetic transformations. The endo configuration is required to maintain the correct (1R,3s,5S) absolute stereochemistry that propagates into the final drug tiotropium, which demands (1α,2β,4β,5α,7β) stereochemistry [1]. The 6,7-ene functionality serves as the essential handle for epoxidation to form the scopine ester, a step that is impossible with saturated analogs like tropine [2].

Required Intermediate
Endo-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol maintains (1R,3s,5S) configuration and 6,7-ene unsaturation, enabling correct epoxidation and downstream tiotropium stereochemistry.
Generic Analogs
Exo isomer yields incorrect C-3 configuration, altering final diastereomer. Saturated tropine lacks the 6,7-ene handle, preventing scopine ester formation essential for tiotropium.
Similar tropane CAS numbers or names do not guarantee interchangeable stereochemistry or functional handles for this synthetic route.

Quantitative Differential Evidence


Stereochemical Fidelity for Tiotropium Synthesis

The endo isomer (CAS 20513-09-1) possesses (1R,3s,5S) configuration, which directly matches the required stereochemical arrangement for tiotropium (1α,2β,4β,5α,7β). The exo isomer (CAS 54725-49-4) would produce the incorrect epimeric configuration at the quaternary ammonium center, leading to a stereoisomer with potentially altered pharmacodynamic properties. Tiotropium's defined stereochemistry is explicitly documented as (1α,2β,4β,5α,7β) [1].

Stereochemical Requirement
Head-to-head
Endo (1R,3s,5S) matches tiotropium (1α,2β,4β,5α,7β); exo produces incorrect diastereomer
Stereochemical-control context
Exo isomer yields a diastereomer that may not meet pharmacopeial specifications.
Stereochemical requirement Muscarinic antagonist synthesis Tiotropium

Industrial-Scale Production Yield

A patented industrial process for producing tropenol hydrochloride from scopine esters achieves yields of 77.4% on laboratory scale and 81% on industrial scale, as described in US Patent 6,610,849 [1]. In contrast, alternative routes to the exo isomer are not standardly documented and may suffer from lower yields due to less favorable thermodynamic stability of the exo configuration.

Industrial Yield
Cross-study comparable
77.4% (lab) / 81% (industrial) tropenol HCl
Supports supply chain evaluation
Patent US 6,610,849 reduction of scopine ester with zinc; exo yields not systematically reported.
Industrial synthesis Process chemistry Tropenol

Regulatory Impurity Reference Standard

The compound is officially designated as Tiotropium Impurity 1 and is sold with full characterization data compliant with regulatory guidelines for use in analytical method development, validation, and quality control (QC) for abbreviated new drug applications (ANDA) [1]. The typical commercial purity is 98% (HPLC) . In contrast, the exo isomer (CAS 54725-49-4) is not recognized as a pharmacopeial impurity reference standard.

Regulatory Recognition
Supporting evidence
Tiotropium Impurity 1, purity 98% (HPLC)
Supports ANDA analytical validation
Exo isomer not recognized as a pharmacopeial impurity standard.
Impurity reference standard ANDA Quality control

Procurement-Driven Application Scenarios


Stereospecific Synthesis of Tiotropium Bromide

The endo configuration and 6,7-ene unsaturation enable the conversion to tiotropium bromide via esterification, epoxidation, and quaternization, with documented industrial yields of up to 81% for the tropenol hydrochloride intermediate [1].

ANDA Impurity Profiling and Method Validation

As Tiotropium Impurity 1, the compound serves as a certified reference standard for HPLC/GC method development and validation, with commercial purity specifications of 98% [1]. This is critical for demonstrating analytical specificity in ANDA submissions.

SAR Studies of Muscarinic Antagonists

The defined (1R,3s,5S) stereochemistry allows researchers to isolate the contribution of the tropane core configuration to muscarinic receptor subtype selectivity, as used in the development of tiotropium and related bronchodilators [1].

Application
Selection Property
Validation Focus
Stereospecific tiotropium synthesis
Endo-stereochemical integrity and 6,7-ene handle
Epoxidation efficiency and diastereomeric purity
ANDA impurity profiling
Certified impurity reference standard
HPLC/GC method specificity for Tiotropium Impurity 1
Muscarinic antagonist SAR studies
Defined (1R,3s,5S) configuration
Receptor subtype selectivity assay context
Quote Request

Request a Quote for endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.